molecular formula C21H19BrN4O B6479320 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol CAS No. 879589-52-3

4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

Numéro de catalogue: B6479320
Numéro CAS: 879589-52-3
Poids moléculaire: 423.3 g/mol
Clé InChI: QERNNWOGZTZQIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a 2-ethyl-6-methylphenylamino group and a phenolic hydroxyl group. Its molecular formula is C₂₁H₂₀BrN₃O, with a molecular weight of 410.31 g/mol (estimated). The ethyl and methyl substituents on the phenyl ring increase lipophilicity, influencing bioavailability and target binding .

Propriétés

IUPAC Name

4-bromo-2-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O/c1-3-14-7-4-6-13(2)18(14)24-20-19(16-12-15(22)8-9-17(16)27)25-21-23-10-5-11-26(20)21/h4-12,24,27H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERNNWOGZTZQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(N=C3N2C=CC=N3)C4=C(C=CC(=C4)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyrimidine and an aldehyde, under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core.

    Amination: The ethyl and methyl-substituted aniline derivative is then coupled to the imidazo[1,2-a]pyrimidine core through a nucleophilic aromatic substitution reaction.

    Phenol Formation: Finally, the phenol group is introduced via a hydroxylation reaction, often using reagents like sodium hydroxide or other bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted phenols or imidazo[1,2-a]pyrimidines.

Applications De Recherche Scientifique

Basic Information

  • Molecular Formula : C21_{21}H19_{19}BrN4_{4}O
  • Molecular Weight : 423.3 g/mol
  • Structure : The compound contains a bromine atom, an imidazopyrimidine moiety, and a phenolic group, which contribute to its biological activity.

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. It has been investigated for its anticancer properties due to its ability to inhibit specific kinases involved in tumor growth and proliferation.

Case Study: Kinase Inhibition

Research has shown that derivatives of imidazopyrimidine compounds exhibit significant inhibition of protein kinases, which are crucial targets in cancer therapy. In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound for drug development .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Studies have indicated that similar imidazole and pyrimidine derivatives possess antibacterial and antifungal properties.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria. The results showed that modifications to the imidazopyrimidine structure could enhance antimicrobial efficacy, paving the way for the development of new antibiotics .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology, particularly in treating neurological disorders.

Case Study: Neuroprotective Effects

Research exploring neuroprotective agents found that compounds with similar structures exhibit protective effects against neuronal cell death induced by oxidative stress. The findings indicate a promising avenue for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mécanisme D'action

The mechanism of action of 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

C325-0477: 4-Bromo-2-(3-{[3-(Trifluoromethyl)Phenyl]Amino}Imidazo[1,2-a]Pyrimidin-2-yl)Phenol
  • Key Differences: The phenylamino group is substituted with a 3-CF₃ group instead of 2-ethyl-6-methylphenyl.
  • Physicochemical Properties: Molecular weight: 449.23 g/mol logP: 5.678 (high lipophilicity) Hydrogen bond donors/acceptors: 2/5 Water solubility (logSw): -6.03 (poor aqueous solubility) .
6-Bromo-2-(4-Methoxyphenyl)-N-(2-Methylphenyl)Imidazo[1,2-a]Pyridin-3-Amine
  • Core Heterocycle : Imidazo[1,2-a]pyridine (vs. pyrimidine in the target compound).
  • Substituents : 4-OCH₃ and 2-CH₃ phenyl groups.
  • Physicochemical Properties :
    • Molecular weight: 408.3 g/mol
    • logP: 5.63
    • Polar surface area: 24.4 Ų (lower than the target compound’s ~44.7 Ų) .
4-[8-Methyl-3-[(4-Methylphenyl)Amino]Imidazo[1,2-a]Pyridin-2-yl]Phenol
  • Core Heterocycle : Imidazo[1,2-a]pyridine with 8-CH₃ and 4-CH₃ groups.
  • Substituents: Phenolic hydroxyl group (shared with the target compound).
  • Applications: Structural similarity to kinase inhibitors; phenol group may enhance solubility and metal-chelation properties .
Antileishmanial Activity (Compound 22)
  • Structure: 2-Methoxy-5-(3-((2,4,4-trimethylpentan-2-yl)amino)imidazo[1,2-a]pyrimidin-2-yl)phenol.
  • Key Features : Methoxy and bulky alkyl groups enhance metabolic stability.
  • Activity : IC₅₀ values < 10 µM against Leishmania amazonensis promastigotes .
SGLT2 Inhibition (Compound A)
  • Structure: 5-(2-(3-((2,6-Dichlorophenyl)amino)imidazo[1,2-a]pyrimidin-2-yl)-3,5-dimethoxyphenyl)-N-methyl-1,3,4-oxadiazol-2-amine.
  • Substituents : Dichlorophenyl and dimethoxyphenyl groups.
  • Activity : Used in type 2 diabetes treatment via sodium-glucose cotransporter inhibition .

Physicochemical and Pharmacokinetic Comparisons

Compound Core Heterocycle logP Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Notable Applications
Target Compound Imidazo[1,2-a]pyrimidine ~5.6* 410.31 2 5 Under investigation
C325-0477 Imidazo[1,2-a]pyrimidine 5.678 449.23 2 5 Kinase/PPI modulation
6-Bromo-2-(4-methoxyphenyl)-... Imidazo[1,2-a]pyridine 5.63 408.3 1 2 Not specified
Compound 22 Imidazo[1,2-a]pyrimidine N/A ~400† 2 5 Antileishmanial agent

*Estimated based on structural analogs.

Activité Biologique

The compound 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a bromine atom, an imidazopyrimidine moiety, and a phenolic group. Its molecular formula can be represented as C18H20BrN5OC_{18}H_{20}BrN_5O, with a molecular weight of approximately 396.29 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar heterocyclic compounds. For instance, derivatives of imidazo[1,2-a]pyrimidine have shown promising activity against various cancer cell lines.

  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, compounds with similar structures have been reported to inhibit the proliferation of cancer cells by disrupting mitochondrial function and activating caspase pathways .

Case Studies

  • Inhibition of Cell Proliferation :
    A study demonstrated that compounds structurally related to 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol exhibited significant inhibition of cell proliferation in A549 human lung cancer cells with an IC50 value as low as 9 μM. This was attributed to the compound's ability to induce senescence and inhibit migration capabilities .
  • Cytotoxicity Against Multiple Cancer Types :
    Another investigation assessed the cytotoxic effects of related compounds across various cancer cell lines (e.g., HeLa, MCF7). Results indicated that certain derivatives achieved GI50 values ranging from 0.25 μM to 48 μM, showcasing their broad-spectrum anticancer activity .

Data Table: Biological Activity Summary

Compound Cell Line IC50 (μM) Mechanism
4-Bromo Derivative AA5499Induces apoptosis
4-Bromo Derivative BHeLa0.25Cell cycle arrest
4-Bromo Derivative CMCF76.72Inhibits migration

Research Findings

Research indicates that the introduction of halogen atoms (like bromine) can enhance biological activity by increasing lipophilicity and altering electronic properties. The presence of the imidazo[1,2-a]pyrimidine core is crucial for interaction with biological targets such as kinases involved in cancer progression .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.